Cytochalasin H

Description

Properties

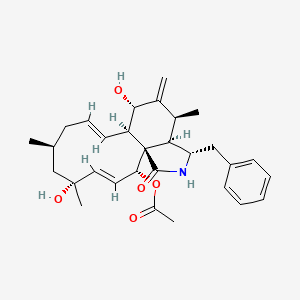

Molecular Formula |

C30H39NO5 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |

InChI |

InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23-,24-,25+,26-,27+,29-,30+/m0/s1 |

InChI Key |

NAEWXXDGBKTIMN-OWTACEMYSA-N |

SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

cytochalasin H |

Origin of Product |

United States |

Foundational & Exploratory

Fungal Source of Cytochalasin H: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin H is a potent, biologically active secondary metabolite belonging to the cytochalasan class of mycotoxins. These compounds are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. Due to their ability to disrupt actin filament function, cytochalasans have garnered significant interest in cell biology research and hold potential for therapeutic applications, including anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the primary fungal source of this compound, with a focus on the genus Phomopsis. It details methodologies for the isolation, cultivation, extraction, and quantification of this valuable compound, and explores the current understanding of its biosynthetic and regulatory pathways.

Primary Fungal Source: The Genus Phomopsis

The predominant fungal producers of this compound are various species within the genus Phomopsis, the anamorph of Diaporthe. These fungi are ubiquitous and can be found as endophytes, pathogens, and saprophytes on a wide range of plant hosts, with a notable prevalence in mangrove ecosystems.[1][2] Several studies have successfully isolated this compound from endophytic Phomopsis species, highlighting their potential as a reliable source for this compound.

Table 1: Documented Phomopsis Species Producing this compound

| Phomopsis Species/Strain | Host Plant | Reference |

| Phomopsis sp. | Weevil-damaged pecans | [3] |

| Phomopsis sp. | Garcinia kola (nut) | [4] |

| Phomopsis liquidambari | Mangrove species | |

| Phomopsis sp. xz-18 | Camptotheca acuminata | [5][6] |

| Phomopsis sp. shj2 | Isodon eriocalyx var. laxiflora | [7] |

| Phomopsis sp. IFB-E060 | Vatica mangachapoi | [8] |

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the fungal strain, cultivation medium, and fermentation conditions. The One Strain Many Compounds (OSMAC) approach, which involves varying cultivation parameters, has been shown to effectively influence the metabolic profile of Phomopsis and enhance the production of specific cytochalasans.[4]

Table 2: Reported Yields of this compound from Phomopsis sp.

| Fungal Strain | Cultivation Medium | Fermentation Scale | Yield of this compound | Reference |

| Phomopsis sp. | Solid rice medium with 0.3% peptone | 1.2 kg (12 x 100 g rice) | 136.2 mg | [4] |

Experimental Protocols

Isolation and Cultivation of Phomopsis sp.

Objective: To isolate and cultivate Phomopsis sp. from a host plant for the production of this compound.

Materials:

-

Healthy plant tissue (e.g., leaves, stems, nuts)

-

70% Ethanol

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) plates

-

Solid Rice Medium (100 g rice, 100 mL distilled water, 0.3% peptone per flask)

-

Sterile scalpels, forceps, and Petri dishes

-

Incubator

Protocol:

-

Surface sterilize the plant tissue by washing with sterile distilled water, followed by immersion in 70% ethanol for 1 minute, and then rinsing with sterile distilled water three times.

-

Aseptically cut small sections of the inner plant tissue and place them on PDA plates.

-

Incubate the plates at 25-28°C until fungal growth is observed.

-

Isolate morphologically distinct fungal colonies and subculture them on fresh PDA plates to obtain pure cultures.

-

For large-scale fermentation, inoculate sterilized solid rice medium with agar plugs of a pure Phomopsis sp. culture.

-

Incubate the solid-state fermentation for 28-40 days at 25°C.[4]

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Ethyl acetate

-

Blender or homogenizer

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

After the incubation period, add ethyl acetate to the solid rice medium culture.

-

Homogenize the mixture using a blender to ensure thorough extraction.

-

Allow the mixture to macerate for 24 hours.

-

Filter the mixture to separate the ethyl acetate extract from the solid residue.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., cyclohexane, ethyl acetate, methanol, water)

Protocol:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of cyclohexane and ethyl acetate.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.[5][6]

-

Perform final purification using preparative or semi-preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.[4] Monitor the elution profile using a UV detector.

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in a sample.

Materials:

-

Analytical HPLC system with a C18 column and UV detector

-

This compound standard of known concentration

-

Methanol and water (HPLC grade)

-

Sample extract dissolved in a suitable solvent

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extract into the HPLC system under the same conditions.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis and Regulatory Pathways

Biosynthesis of Cytochalasans

The biosynthesis of cytochalasans, including this compound, is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.[9] This pathway combines building blocks from both fatty acid and amino acid metabolism to construct the characteristic fused ring structure.

Caption: General workflow for the biosynthesis of this compound.

Regulatory Signaling Pathway: The Cell Wall Integrity (CWI) Pathway

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. The Cell Wall Integrity (CWI) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, has been implicated in the regulation of secondary metabolism in various fungi, including Phomopsis.[10][11] This pathway is crucial for maintaining the structural integrity of the fungal cell wall and also plays a role in developmental processes and stress responses. While direct evidence linking the CWI pathway to the regulation of this compound biosynthesis is still emerging, its known involvement in controlling other secondary metabolite production in Phomopsis makes it a key area of investigation.[10][12]

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

Conclusion

The endophytic fungus Phomopsis represents a rich and reliable source of this compound. The methodologies outlined in this guide provide a framework for the successful isolation, cultivation, and purification of this valuable secondary metabolite. Further research into the optimization of fermentation conditions and a deeper understanding of the regulatory signaling pathways, such as the CWI pathway, will be crucial for enhancing the production of this compound for research and potential therapeutic development. The continued exploration of the metabolic diversity of Phomopsis species is likely to yield novel cytochalasans and other bioactive compounds of significant scientific and medicinal interest.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Toxicity and plant growth regulator effects of this compound isolated from Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new cytochalasin from endophytic Phomopsis sp. IFB-E060 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Characterization of Two Cell Wall Integrity Pathway Components of the MAPK Cascade in Phomopsis longicolla - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochalasin H: A Fungal Metabolite with Diverse Biological Activities

A Comprehensive Technical Guide on its Discovery, History, and Scientific Applications

Abstract: Cytochalasin H, a potent fungal metabolite, has garnered significant attention within the scientific community for its diverse biological activities, primarily stemming from its ability to inhibit actin polymerization. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its isolation, synthesis, and mechanism of action. The guide includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of this significant natural product.

Introduction

Cytochalasins are a class of mycotoxins produced by various fungi that exhibit profound effects on the eukaryotic cytoskeleton.[1] Among these, this compound stands out for its diverse biological profile, which includes anti-angiogenic, anti-tumor, and plant growth-regulating properties.[2][3] First isolated from the fungus Phomopsis sp., this molecule has become a valuable tool in cell biology research and a lead compound in drug discovery programs.[4] Its primary mechanism of action involves binding to the barbed end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[5] This disruption of the actin cytoskeleton underlies its ability to interfere with fundamental cellular processes such as cell division, motility, and signal transduction.

Discovery and History

The discovery of this compound is rooted in the broader investigation of fungal secondary metabolites. An early report in 1976 detailed the isolation of a biologically active metabolite from an unidentified species of Phomopsis found on weevil-damaged pecans.[3] This metabolite, later identified as this compound, demonstrated toxicity in day-old cockerels and significant inhibitory effects on the growth and floral development of tobacco plants.[3] Subsequent research has identified various fungal species, particularly endophytic fungi from the Phomopsis genus, as prolific producers of this compound and its analogs.[6][7][8]

The structural elucidation of this compound revealed a complex polyketide-amino acid hybrid structure, characteristic of the cytochalasan family.[3] Its unique chemical architecture has presented a significant challenge and opportunity for synthetic chemists, leading to the development of elegant total synthesis strategies.[5][6] These synthetic routes have not only provided access to this compound for further biological evaluation but have also enabled the creation of novel analogs with potentially enhanced or modified activities.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 53760-19-3 | [1] |

| Molecular Formula | C₃₀H₃₉NO₅ | [3] |

| Molecular Weight | 493.6 g/mol | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [1] |

| Appearance | Colorless powder | [9] |

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities, with significant potential in oncology and plant biology. Its effects are dose-dependent and can vary across different cell types and experimental conditions.

Cytotoxicity and Anti-proliferative Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. This activity is largely attributed to its ability to induce apoptosis and cause cell cycle arrest.

| Cell Line | Assay | IC₅₀ Value | Incubation Time | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | 159.5 µM | 24-72 h | [4] |

| SMMC-7721 (Human Hepatocarcinoma) | MTT Assay | 15.0 µg/mL | Not Specified | [1] |

| HeLa (Human Cervical Cancer) | MTT Assay | 4.96 µM | Not Specified | [10] |

| HUVEC (Human Umbilical Vein Endothelial Cell) | CellTiter Blue Assay | Strong antiproliferative effect | Not Specified | [10] |

| K-562 (Human Myelogenous Leukemia) | CellTiter Blue Assay | Moderate antileukemic activity | Not Specified | [10] |

| MDA-MB-231 (Human Breast Adenocarcinoma) | Not Specified | 1.01−10.42 μM (for various cytochalasans including H) | Not Specified | [3] |

Anti-angiogenic Activity

A key area of interest is the anti-angiogenic potential of this compound. It has been shown to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

| Assay | Model | Effective Concentration | Effect | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | In ovo | 125 ng per egg | 50% inhibition of angiogenesis | [2] |

| In ovo tumor xenograft | A549 cells | 2.5 mg/kg/d (i.p.) | 40% decrease in tumor weight | [2] |

Toxicity

| Organism | Assay | LD₅₀ Value | Reference |

| Day-old cockerels | In vivo | 12.5 mg/kg | [3] |

| Chicken embryos | In ovo | 6.2 µg per egg | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Isolation of this compound from Phomopsis sp.

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

-

Fungal Culture: Phomopsis sp. is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid medium (e.g., potato dextrose broth), for several weeks to allow for the production of secondary metabolites.[3]

-

Extraction: The fungal mycelium and culture medium are extracted with an organic solvent, typically ethyl acetate (EtOAc).[7] The mixture is macerated and sonicated to ensure efficient extraction. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A silica gel column is commonly used, with a gradient elution system of increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate, or chloroform and methanol.[3][10]

-

Purification: Fractions showing biological activity or containing compounds with the characteristic UV absorbance of cytochalasans are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[3][7] A gradient of methanol and water is often employed as the mobile phase for HPLC.[7]

-

Structure Elucidation: The purified compound is identified as this compound based on spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and by comparison with published data.[3]

Caption: A generalized workflow for the isolation and purification of this compound.

Western Blot Analysis of Apoptosis-Related Proteins in A549 Cells

This protocol describes the detection of changes in the expression of key apoptosis-related proteins in A549 human lung carcinoma cells following treatment with this compound.

-

Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to ~80% confluency. The cells are then treated with various concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at 1:2000 to 1:5000 dilution) for 1-2 hours at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager or X-ray film. The expression of a housekeeping protein, such as β-actin or GAPDH, is also analyzed as a loading control.

Caption: Key steps in the Western blot analysis of apoptosis-related proteins.

Chick Chorioallantoic Membrane (CAM) Assay for Anti-angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic activity of this compound.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with high humidity for 3-4 days.

-

Windowing: On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM. The window is then sealed with sterile tape, and the eggs are returned to the incubator.

-

Sample Preparation and Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with PBS. A sterile filter paper disc or a gelatin sponge is impregnated with a specific amount of this compound (e.g., 125 ng).[2] A control disc with the vehicle alone is also prepared. On day 8-10 of incubation, the prepared discs are placed onto the CAM.

-

Incubation and Observation: The eggs are resealed and incubated for another 2-3 days. The CAM is then observed and photographed under a stereomicroscope.

-

Quantification of Angiogenesis: The anti-angiogenic effect is quantified by measuring the area of the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area around the disc.[2] The results are compared between the this compound-treated group and the control group.

Caption: A simplified workflow for the chick chorioallantoic membrane (CAM) assay.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways, primarily through its disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

The primary molecular target of this compound is actin. By binding to the fast-growing barbed (+) end of F-actin, it physically blocks the addition of new G-actin monomers, thus inhibiting filament elongation.[5] This leads to a net depolymerization of actin filaments as the disassembly at the pointed (-) end continues. The disruption of the actin cytoskeleton has widespread consequences for cell morphology, adhesion, migration, and intracellular transport.

Caption: this compound inhibits actin filament elongation by capping the barbed end.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in programmed cell death.

Regulation of the Hippo Signaling Pathway

Recent evidence suggests that the integrity of the actin cytoskeleton is a critical regulator of the Hippo signaling pathway, a key pathway controlling organ size and cell proliferation. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the actin cytoskeleton is disrupted by agents like this compound, it can lead to the activation of the Hippo pathway, resulting in the cytoplasmic retention and degradation of YAP/TAZ. This prevents their translocation to the nucleus, where they would otherwise promote the transcription of genes involved in cell proliferation and survival. The precise molecular link between this compound-induced actin disruption and the activation of the Hippo kinase cascade is an area of active research.

References

- 1. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Cytochalasan synthesis: total synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Cytochalasan synthesis: an alternative approach to this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin H is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular process, which underlies its significant biological activities, including anti-angiogenic and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic compound featuring a highly substituted perhydroisoindolone ring system. Its complex structure is fundamental to its biological function, particularly its interaction with actin filaments.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.0¹'¹⁵]octadeca-3,9-dien-2-yl] acetate | [2] |

| Molecular Formula | C₃₀H₃₉NO₅ | [2] |

| Molecular Weight | 493.6 g/mol | [2] |

| CAS Number | 53760-19-3 | [2] |

| Appearance | White lyophilisate or long needles | [3][4] |

| Melting Point | 252-258 °C | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, and Chloroform (10 mg/mL) | [3][5][6] |

| Storage | Store at -20°C | [6] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features and Observations | Source |

| ¹H NMR | Spectra available for structural elucidation. | [7][8] |

| ¹³C NMR | Spectra available for structural confirmation. | [7] |

| Mass Spectrometry (MS) | Mass spectrum available for molecular weight determination and fragmentation analysis. | [7] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its ability to disrupt actin polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton leads to a cascade of cellular effects.

Anti-Angiogenic Activity

This compound has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 3: In Vitro Anti-Angiogenic Effects of this compound on HUVECs

| Treatment | Concentration (µM) | Inhibition of Microtubule Formation (%) | VEGF Protein Production (pg/mL) |

| Control | 0 | 0 | (baseline) |

| This compound | 0.78 | Significant inhibition observed | - |

| This compound | 1.56 | Further significant inhibition | - |

| This compound | 3.13 | Strong inhibition | - |

| This compound | 6.25 | Potent inhibition | Significant reduction |

| This compound | 12.5 | - | Further significant reduction |

| This compound | 25 | - | Strong reduction |

Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was used to treat HUVECs.[9]

Anti-Tumor Activity

The disruption of the actin cytoskeleton by this compound also imparts it with anti-tumor properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells.[9] In vivo studies have shown that this compound can significantly reduce tumor growth.[4]

Signaling Pathway

Recent studies have elucidated the molecular pathways through which this compound exerts its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell lung cancer cells.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), A549 (non-small cell lung cancer), and H460 (non-small cell lung cancer) cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

-

Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

-

Treatment: Treat the cells with conditioned medium from cancer cells previously exposed to varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for 6-8 hours.

-

Analysis: Observe and photograph the formation of capillary-like structures (tubes) under a microscope. Quantify the total tube length using image analysis software.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-AKT, p-p70S6K, p-ERK1/2, and β-actin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

-

Sample Collection: Collect the conditioned medium from treated and control cancer cell cultures.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the human VEGF ELISA kit. This typically involves adding the samples to a microplate pre-coated with an anti-VEGF antibody, followed by the addition of a detection antibody and a substrate solution.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.

In Vivo Tumor Xenograft Model

-

Animal Model: Use athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of the mice.

-

Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and VEGF).[9]

Conclusion

This compound is a multifaceted compound with significant potential in cancer research and drug development. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable tool for studying cellular processes and a promising lead for novel therapeutic strategies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this potent mycotoxin.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Cytochalasin-H | C30H39NO5 | CID 6434468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 53760-19-3 [m.chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound | CAS 53760-19-3 | Cayman Chemical | Biomol.com [biomol.com]

- 6. glpbio.com [glpbio.com]

- 7. scribd.com [scribd.com]

- 8. This compound(53760-19-3) 1H NMR [m.chemicalbook.com]

- 9. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cytochalasin H on Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cytochalasin H on actin polymerization. This compound, a member of the cytochalasans family of fungal metabolites, is a potent disruptor of the actin cytoskeleton. This document details its mechanism of action, summarizes available quantitative and qualitative data, provides in-depth experimental protocols for studying its effects, and visualizes key concepts through diagrams. While specific quantitative data on the in vitro inhibition of actin polymerization by this compound is not extensively available in current literature, this guide consolidates existing knowledge and offers comparative insights with other well-studied cytochalasans to support further research and drug development endeavors.

Introduction to this compound and Actin Dynamics

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and maintenance of cell shape.[1] The constant and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. Cytochalasans are a class of cell-permeable fungal metabolites that are widely used as powerful research tools to investigate actin-dependent processes due to their ability to interfere with actin dynamics.[2]

This compound is a member of this family and has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor effects.[3] Like other cytochalasans, its primary intracellular target is the actin cytoskeleton. Understanding the precise effects of this compound on actin polymerization is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

Mechanism of Action

Cytochalasans, including this compound, primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments.[4] This interaction effectively caps the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[5][6] This capping activity disrupts the normal treadmilling process of actin filaments, leading to a net depolymerization and reorganization of the actin cytoskeleton.[4] While the primary interaction is with filamentous actin (F-actin), some studies suggest that certain cytochalasans may also interact with monomeric actin (G-actin) or actin dimers, potentially influencing nucleation.[2]

The disruption of the actin cytoskeleton by this compound leads to a cascade of cellular effects, including changes in cell morphology, inhibition of cell migration, and induction of apoptosis.[7]

Quantitative Data on the Effects of this compound

One study using a fluorescence-based pyrene assay demonstrated that this compound exhibits inhibitory effects on actin assembly, comparable to other cytochalasans with similar structural moieties.[8] Another study qualitatively showed that treatment of U2OS cells with 1 µM and 5 µM this compound led to a significant disruption of the actin cytoskeleton, characterized by the loss of stress fibers and the formation of actin aggregates.[7]

For a comparative perspective, the following table summarizes quantitative data for the more extensively studied cytochalasins B and D.

| Compound | Assay Condition | Parameter | Value | Reference |

| Cytochalasin B | Inhibition of actin elongation (with F-actin fragments) | Half-maximal inhibition | 2 x 10-7 M | [9] |

| Binding to F-actin (in the absence of ATP) | Kd | ~4 x 10-8 M | [9] | |

| Cytochalasin D | Inhibition of actin elongation (with F-actin fragments) | Half-maximal inhibition | 10-8 M | [9] |

| Inhibition of actin elongation (in the absence of ATP) | Half-maximal inhibition | 10-9 M | [9] |

Note: The above data for Cytochalasin B and D are provided for comparative purposes and to illustrate the range of potency observed within the cytochalasan family. The specific activity of this compound may vary.

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Based)

This protocol is a standard method to monitor the kinetics of actin polymerization in vitro and can be adapted to assess the inhibitory effects of compounds like this compound. The assay relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.[4][8]

Materials:

-

Monomeric actin (unlabeled and pyrene-labeled)

-

General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

-

Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

-

This compound stock solution (in DMSO)

-

Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

-

96-well black microplates or quartz cuvettes

Procedure:

-

Preparation of Actin Monomers: Reconstitute lyophilized unlabeled and pyrene-labeled actin in G-buffer to a stock concentration of ~10 µM. Keep on ice to prevent spontaneous polymerization.

-

Preparation of Reaction Mix: In a microfuge tube on ice, prepare the reaction mixture containing G-actin (typically a mix of 5-10% pyrene-labeled actin and 90-95% unlabeled actin) at the desired final concentration (e.g., 2-4 µM) in G-buffer.

-

Addition of Inhibitor: Add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction mixture. Incubate for a short period (e.g., 1-2 minutes) on ice.

-

Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix gently but thoroughly.

-

Fluorescence Measurement: Immediately transfer the reaction mixture to the fluorometer and begin recording fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The inhibitory effect of this compound can be quantified by comparing the polymerization rates in its presence to the control. IC50 values can be determined by measuring the polymerization rate at various concentrations of this compound.

Cellular Actin Staining (Immunofluorescence)

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

-

Cultured cells (e.g., U2OS, HeLa) grown on glass coverslips

-

This compound stock solution (in DMSO)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Triton X-100 solution (0.1% in PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM) or DMSO for the desired duration (e.g., 1 hour).

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

-

F-actin Staining: Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration in 1% BSA/PBS) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.

-

Mounting and Imaging: Wash the cells three final times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the actin cytoskeleton using a fluorescence microscope.

Visualizations

Signaling and Mechanistic Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound action on actin polymerization.

Caption: Experimental workflow for the pyrene-based actin polymerization assay.

Conclusion

This compound is a valuable tool for studying the role of the actin cytoskeleton in various cellular processes. Its primary mechanism of action involves capping the barbed end of actin filaments, thereby inhibiting polymerization. While specific in vitro quantitative data for this compound remains to be fully elucidated, the available qualitative and cell-based data, in conjunction with the well-established effects of other cytochalasans, provide a strong framework for its use in research. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other potential actin-targeting compounds. Further quantitative studies are warranted to fully characterize the biochemical interactions of this compound with actin and to support its potential development in therapeutic applications.

References

- 1. [PDF] Direct measurement of actin polymerization rate constants by electron microscopy of actin filaments nucleated by isolated microvillus cores | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Actin inhibitor | Hello Bio [hellobio.com]

- 4. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Early studies on Cytochalasin H's biological activity

An In-depth Technical Guide to the Early Biological Activities of Cytochalasin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fungal metabolite belonging to the cytochalasan class, a group of compounds renowned for their ability to interact with the cytoskeletal protein actin.[1][2] First isolated from the fungus Phomopsis sp., early research into this compound quickly identified its potent biological activities, including cytotoxicity, anti-angiogenic properties, and the ability to induce programmed cell death (apoptosis).[3] These initial findings have positioned this compound as a compound of interest for further investigation in cancer chemotherapy and cell biology research. This document provides a detailed overview of the foundational studies that characterized the core biological functions of this compound, with a focus on its effects on cancer cells and actin dynamics.

Quantitative Analysis of Biological Activity

Early investigations quantified the bioactivity of this compound across various models, revealing its effects on cell viability, angiogenesis, and in vivo tumor growth. The data from these seminal studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Duration | IC50 Value | Reference |

| A549 (Human Lung Adenocarcinoma) | CCK-8 | 72 hours | 159.5 µM | [3][4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-Angiogenic and In Vivo Efficacy of this compound

| Model System | Parameter Measured | Dosage | Result | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Angiogenesis Inhibition | 125 ng/egg | 50% inhibition | [5] |

| Chicken Embryo | Lethality | 6.2 µ g/egg | LD50 | [5] |

| In Ovo Tumor Xenograft | Tumor Weight | Not Specified | 40% decrease | [5] |

| A549 Xenograft in Balb/c nu/nu mice | Tumor Growth | 2.5 mg/kg (i.p.) | Delayed tumor growth | [3][5] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Core Mechanism of Action: Interaction with Actin

The primary mechanism of action for the cytochalasan family is the disruption of actin filaments, which are critical components of the eukaryotic cytoskeleton responsible for cell shape, motility, and division.[1][2] Cytochalasins bind to the fast-growing "barbed" end of actin filaments, which blocks both the addition (polymerization) and removal (depolymerization) of actin monomers.[1][6] This "capping" of the filament ends disrupts the dynamic equilibrium of the actin cytoskeleton. While early studies focused more on the cellular outcomes, it was understood that the observed effects of this compound, such as inhibition of cell migration and division, were a direct consequence of this fundamental interaction with actin.[1][7]

Key Experimental Protocols

The following sections detail the methodologies employed in early studies to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assessment: CCK-8 Assay

This assay was fundamental in determining the cytotoxic potential of this compound against cancer cell lines.

-

Cell Plating: Human lung adenocarcinoma A549 cells in the logarithmic growth phase were seeded into 96-well plates at a density of 5,000 cells per well.[4]

-

Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) and incubated for specified durations, such as 24, 48, and 72 hours.[4]

-

Detection: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well. The plates were then incubated for an additional 1-2 hours at 37°C.[4]

-

Quantification: The absorbance was measured at a wavelength of 450 nm using a microplate reader. Cell viability was calculated relative to the untreated control cells.[4]

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry was used to investigate how this compound induces cell death and affects cell division.

-

Cell Preparation: A549 cells were treated with this compound for a predetermined time (e.g., 48 hours). Both adherent and floating cells were collected.

-

Staining: For apoptosis analysis, cells were stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes. For cell cycle analysis, cells were fixed and stained with a DNA-binding dye like PI to quantify DNA content.

-

Analysis: Stained cells were analyzed using a flow cytometer. The resulting data allowed for the quantification of apoptotic cells and the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Studies showed that this compound treatment led to cell cycle arrest at the G2/M phase and the appearance of a sub-G1 peak, indicative of apoptotic cells with fragmented DNA.[3][8]

Protein Expression Analysis: Western Blotting

This technique was crucial for elucidating the molecular pathways involved in this compound-induced apoptosis.

-

Protein Extraction: A549 cells were treated with this compound. After treatment, cells were lysed to extract total protein.

-

Quantification and Separation: Protein concentration was determined, and equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer and Blocking: The separated proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was then blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, p53, Caspase-3). Subsequently, it was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate was added, and the resulting signal was captured. This revealed that this compound increased the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[8]

Cell Migration Assessment: Scratch Wound Healing Assay

This assay provided direct evidence of this compound's ability to inhibit a key process in cancer metastasis.

-

Monolayer Culture: A549 cells were grown in a culture dish to form a confluent monolayer.

-

Scratch Formation: A sterile pipette tip was used to create a linear "scratch" or gap in the monolayer.

-

Treatment and Imaging: The cells were washed to remove debris and then treated with this compound at various concentrations. The "wound" area was imaged at time zero and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: The rate of cell migration into the scratched area was measured and compared between treated and untreated cells. Results demonstrated that this compound inhibited the migration of A549 cells in a dose-dependent manner.[8]

Visualized Pathways and Workflows

Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates the molecular cascade initiated by this compound in A549 lung cancer cells, leading to apoptosis.

Caption: this compound apoptotic pathway in A549 cells.

General Experimental Workflow for Bioactivity Screening

This diagram outlines the logical progression of experiments used in the initial characterization of this compound's biological activities.

Caption: Workflow for characterizing this compound's bioactivity.

Conclusion

The foundational research on this compound firmly established its profile as a potent bioactive compound. Early studies methodically demonstrated its cytotoxicity against cancer cells, its ability to arrest the cell cycle, and its power to induce apoptosis through the modulation of key regulatory proteins. Furthermore, its anti-angiogenic and anti-migratory effects, rooted in its fundamental mechanism of actin disruption, highlighted its potential as a multifaceted anti-cancer agent. The experimental protocols and quantitative data from this initial body of work have provided a critical framework for ongoing research into this compound and other members of the cytochalasan family as potential therapeutic leads.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. apexbt.com [apexbt.com]

- 6. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cytochalasin H: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a large and structurally diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to disrupt actin polymerization.[1][2] Among them, Cytochalasin H has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon current scientific understanding of cytochalasan biosynthesis. While the complete gene cluster for this compound has not been definitively characterized, the well-elucidated pathway of its close structural analog, pyrichalasin H, serves as a robust model.[1][3] This document will detail the key enzymatic steps, present available quantitative data, and outline relevant experimental protocols to support further research and development.

The Core Biosynthetic Pathway: A Hybrid PKS-NRPS System

The biosynthesis of cytochalasans, including this compound, is orchestrated by a sophisticated enzymatic assembly line centered around a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[4][5] This multi-domain megaenzyme is responsible for constructing the characteristic perhydroisoindolone core and the macrocyclic ring of the molecule. The general biosynthetic scheme can be divided into several key stages:

-

Chain Initiation and Elongation: The PKS module initiates the process by incorporating a starter unit, followed by sequential condensation of malonyl-CoA extender units to build a polyketide chain.

-

Amino Acid Incorporation: The NRPS module then incorporates a specific amino acid. In the case of this compound, this is L-phenylalanine.[1] This distinguishes it from pyrichalasin H, which incorporates O-methyl-L-tyrosine, a reaction catalyzed by an O-methyltransferase encoded within the pyrichalasin H biosynthetic gene cluster.[1] The absence of this initial tailoring step is a key differentiator in the biosynthesis of this compound.

-

Cyclization and Ring Formation: A series of cyclization reactions, including a proposed intramolecular Diels-Alder reaction, leads to the formation of the fused ring system.[2]

-

Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases and reductases, then modify the core structure through oxidations, reductions, and other transformations to yield the final this compound molecule.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound, based on the pyrichalasin H model.

Pyrichalasin H Biosynthetic Gene Cluster: A Homologous Model

While the specific gene cluster for this compound remains to be fully elucidated, the biosynthetic gene cluster for pyrichalasin H from Magnaporthe grisea provides a valuable template. The key genes and their putative functions are outlined below.[1][3]

Quantitative Data on Cytochalasan Production

| Compound | Production Titer (mg/L) | Producing Organism | Reference |

| 4'-iodothis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |

| 4'-O-allylthis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |

| 4'-O-propargylthis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |

| 4'-azidothis compound | 30-60 | Magnaporthe grisea ΔpyiA | [6] |

| Cytochalasin E (overexpression of ccsR) | 175 | Aspergillus clavatus | [5] |

| Cytochalasin E (wild-type) | 25 | Aspergillus clavatus | [5] |

Experimental Protocols

The following sections provide generalized experimental protocols for the production, extraction, and analysis of this compound, based on methodologies reported for cytochalasans produced by Phomopsis sp. and other fungi.

Fungal Fermentation

1. Fungal Strain and Culture Conditions:

-

Organism: Phomopsis sp., an endophytic fungus, is a known producer of this compound.[4]

-

Inoculum Preparation: The fungus is typically grown on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days.[4][7] Small pieces of the mycelial agar are used to inoculate the fermentation medium.[4]

-

Solid-State Fermentation:

-

Medium: A common medium consists of rice (100 g) and water (100 mL) supplemented with 0.3% peptone in flat culture bottles.[4]

-

Sterilization: The medium is autoclaved at 121°C for 45 minutes.[4]

-

Inoculation: Each bottle is inoculated with several small pieces of the mycelial agar.[4]

-

Incubation: The cultures are incubated at 25°C in the dark for 40 days.[4]

-

-

Submerged Fermentation:

-

Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungus and incubate at 28°C on a rotary shaker at 180 rpm for 5 days.[7]

-

Production Culture: Inoculate the production medium with the seed culture and incubate under similar conditions for an extended period (e.g., 42 days).[7]

-

Extraction and Purification

1. Extraction:

-

The fermented solid substrate or fungal biomass from liquid culture is extracted exhaustively with ethyl acetate.[4][7]

-

The organic solvent is then evaporated under reduced pressure to yield a crude extract.[4]

2. Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents such as chloroform/acetone or petroleum ether/ethyl acetate.[7][8]

-

Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent.[9]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often performed by semi-preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.[8]

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a UV detector is suitable for the analysis of this compound.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.[10]

-

Detection: this compound can be detected by UV absorbance, typically in the range of 210-220 nm.[8]

2. Structure Elucidation:

-

The structure of purified this compound and its intermediates can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure.[11]

-

The workflow for a typical cytochalasin biosynthesis study is depicted below.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversely Functionalised Cytochalasins through Mutasynthesis and Semi‐Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochalasans from the Endophytic Fungus Phomopsis sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A new cytochalasin from endophytic Phomopsis sp. IFB-E060 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic Manipulation Induced Production of Immunosuppressive Chromones and Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochalasins from the Ash Endophytic Fungus Nemania diffusa DSM 116299 - PMC [pmc.ncbi.nlm.nih.gov]

Cytochalasin H: A Technical Guide to its Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin H is a potent, cell-permeable fungal metabolite that has garnered significant attention for its diverse biological activities.[1][2] Primarily known as an inhibitor of actin polymerization, its functions extend to anti-cancer, anti-angiogenic, and antimicrobial activities.[1][3][4][5] This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Functions and Mechanisms of Action

This compound, isolated from endophytic fungi such as Phomopsis sp., exhibits a range of biological effects primarily stemming from its ability to disrupt the actin cytoskeleton.[1][2] This fundamental action leads to the inhibition of cell division, motility, and other actin-dependent cellular processes, making it a subject of interest for various therapeutic applications.[4][5]

Inhibition of Actin Polymerization

Like other members of the cytochalasin family, this compound is a potent inhibitor of actin filament formation.[3] It binds to the barbed (fast-growing) end of F-actin, thereby blocking the addition of new actin monomers and inhibiting polymerization.[4] This disruption of the actin cytoskeleton is a foundational mechanism that underlies many of its other observed biological effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cells.[6][7] Its anti-neoplastic effects are multi-faceted and include:

-

Induction of Apoptosis: this compound induces programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins. It has been shown to increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases and the execution of the apoptotic cascade.[2]

-

Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G2/M phase, in cancer cell lines like A549.[1]

-

Inhibition of Cell Migration and Invasion: By disrupting the actin cytoskeleton, this compound effectively inhibits the migratory and invasive capabilities of cancer cells.[2][7]

-

Suppression of Epithelial-Mesenchymal Transition (EMT) and Cancer Stemness: this compound has been found to inhibit EMT, a process critical for cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin and Vimentin.[7] It also suppresses cancer stemness by downregulating key stemness markers.[7]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exhibits potent anti-angiogenic activity both in vitro and in vivo.[6][8] Its primary mechanism in this regard involves the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two key regulators of angiogenesis.[6][8]

Antimicrobial and Plant Growth Regulatory Activities

Beyond its effects on mammalian cells, this compound has also been reported to possess antibacterial and antifungal properties.[1] Additionally, it has been observed to have a marked inhibitory effect on the growth and floral development of tobacco plants at micromolar concentrations.

Quantitative Data

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 159.5 | 24-72 | [1] |

| HeLa | Cervical Cancer | 3.66 µg/mL (~7.4 µM) | Not Specified |

Table 2: Effect of this compound on Protein and mRNA Expression in NSCLC Cells (A549 & H460)

| Target Protein/mRNA | Effect | Cell Line(s) | Concentration Range (µM) | Duration (h) | Reference |

| HIF-1α Protein | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| VEGF Protein | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| VEGF mRNA | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| HIF-1α mRNA | No significant effect | A549, H460 | 6.25 - 25 | 24 | [6] |

| p-AKT | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| p-P70S6K | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| p-ERK1/2 | Inhibition | A549, H460 | 6.25 - 25 | 24 | [6] |

| E-Cadherin | Upregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |

| N-Cadherin | Downregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |

| Vimentin | Downregulation | A549, NCI-H460 | 1.51 - 25 | 16 | [7] |

| YAP mRNA | Downregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |

| TAZ mRNA | Downregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |

| LATS1/2 mRNA | Upregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |

| MST1/2 mRNA | Upregulation | A549, NCI-H460 | Not Specified | Not Specified | [7] |

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Balb/c nu/nu mice | A549 xenograft | 2.5 mg/kg (i.p.) | Delayed tumor growth | [1] |

| Chicken embryos (in ovo) | Tumor xenograft | Not Specified | 40% decrease in tumor weight | [3] |

| Chick CAM assay | - | 125 ng per egg | 50% inhibition of angiogenesis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Western Blot Analysis for Protein Expression

This protocol is adapted from methodologies used to assess the effect of this compound on signaling proteins in NSCLC cells.[6]

-

Cell Culture and Treatment: Culture A549 or H460 cells in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) for 24 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE: Denature 100 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, VEGF, p-AKT, p-P70S6K, p-ERK1/2, total AKT, total P70S6K, total ERK1/2, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay for Angiogenesis

This protocol is a standard method to assess in vitro angiogenesis.

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.

-

Treatment: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Actin Polymerization Assay

This is a general protocol to measure the effect of compounds on actin polymerization in vitro.

-

Actin Preparation: Reconstitute pyrene-labeled rabbit skeletal muscle actin in a low-salt buffer (G-buffer).

-

Initiation of Polymerization: Induce polymerization by adding a high-salt buffer (F-buffer) to the actin solution.

-

Treatment: Add different concentrations of this compound to the actin solution either before or after initiating polymerization to assess its effect on nucleation and elongation.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence spectrophotometer. An increase in pyrene fluorescence indicates actin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the initial rate of polymerization and the steady-state fluorescence to quantify the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: Anti-angiogenic signaling pathway of this compound.

Caption: Inhibition of EMT and cancer stemness by this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a multifaceted compound with significant potential, particularly in the field of oncology. Its ability to inhibit actin polymerization, induce apoptosis, and suppress key signaling pathways involved in cancer progression and angiogenesis makes it a compelling candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to elucidate its mechanisms of action and explore its therapeutic applications. Further investigation into its other biological activities, such as its antimicrobial and plant growth regulatory effects, may unveil additional uses for this versatile fungal metabolite.

References

- 1. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. origene.com [origene.com]

- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp. harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

Unraveling the Cellular Interactions of Cytochalasin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin H, a potent fungal metabolite, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth exploration of the cellular targets of this compound, with a focus on its molecular interactions and impact on key signaling pathways. Through a comprehensive review of existing literature, this document summarizes quantitative data, details experimental methodologies, and presents visual representations of the underlying mechanisms to facilitate a deeper understanding and guide future research and drug development efforts.

Primary Cellular Target: The Actin Cytoskeleton

Like other members of the cytochalasan family, the primary and most well-established cellular target of this compound is the actin cytoskeleton[1][2]. Cytochalasins are known to interact directly with actin filaments, disrupting their polymerization and dynamics. This interference with a fundamental component of the cellular architecture leads to a cascade of downstream effects, including changes in cell morphology, inhibition of cell division, and induction of apoptosis[1][2].

The mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which effectively caps the filament and prevents the addition of new actin monomers[1]. This disruption of actin dynamics is a key contributor to the observed biological effects of this compound.

Inhibition of Angiogenesis and Tumor Growth

A significant body of research has focused on the anti-angiogenic and anti-tumor effects of this compound, particularly in the context of non-small cell lung cancer (NSCLC)[3].

Downregulation of Pro-Angiogenic Factors

This compound has been shown to inhibit the expression and secretion of key pro-angiogenic factors, namely Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[3]. Studies on A549 and H460 NSCLC cells have demonstrated a concentration-dependent decrease in both HIF-1α and VEGF protein levels upon treatment with this compound[3]. While the mRNA level of HIF-1α remains largely unaffected, the expression of VEGF mRNA is significantly inhibited, suggesting a post-transcriptional regulatory mechanism for HIF-1α and a transcriptional inhibition for VEGF[3].

Table 1: Effect of this compound on HIF-1α and VEGF Expression in NSCLC Cells

| Cell Line | Treatment Concentration (µM) | HIF-1α Protein Expression | VEGF Protein Secretion (pg/mL) | VEGF mRNA Expression |

| A549 | 6.25 | Decreased | Significantly Decreased | Significantly Decreased |

| 12.5 | Decreased | Significantly Decreased | Significantly Decreased | |

| 25 | Decreased | Significantly Decreased | Significantly Decreased | |

| H460 | 6.25 | Decreased | Significantly Decreased | Significantly Decreased |

| 12.5 | Decreased | Significantly Decreased | Significantly Decreased | |

| 25 | Decreased | Significantly Decreased | Significantly Decreased |

Data summarized from studies on A549 and H460 NSCLC cells. The decreases were observed to be concentration-dependent.[3]

In an in vivo chicken chorioallantoic membrane (CAM) assay, this compound at a concentration of 125 ng per egg effectively inhibited angiogenesis by 50%[4]. Furthermore, in an in ovo tumor xenograft model, it significantly reduced tumor weight by 40%[4]. Intraperitoneal injections of this compound at 2.5 mg/kg/d also inhibited the growth of A549 xenograft tumors[4].

Modulation of Key Signaling Pathways

The anti-angiogenic effects of this compound are mediated through the suppression of critical signaling pathways involved in cell survival, proliferation, and angiogenesis. Specifically, this compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in a concentration-dependent manner in NSCLC cells[3].